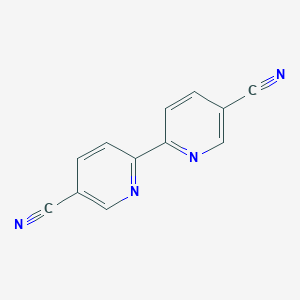

2,2'-Bipyridine-5,5'-dicarbonitrile

Description

BenchChem offers high-quality 2,2'-Bipyridine-5,5'-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine-5,5'-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGASMNBMUOCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453445 | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-29-5 | |

| Record name | [2,2′-Bipyridine]-5,5′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-5,5'-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,2'-Bipyridine-5,5'-dicarbonitrile, a valuable building block in the development of functional materials and pharmaceuticals. The document details key synthetic strategies, reaction mechanisms, and experimental protocols.

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a key heterocyclic compound utilized in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and as a ligand in coordination chemistry. Its rigid structure and the presence of nitrile functional groups make it a versatile precursor for creating complex molecular architectures with applications in catalysis, gas storage, and optoelectronics. This guide explores the most prevalent and effective methods for its synthesis.

Core Synthesis Routes

Three primary strategies have been established for the synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile:

-

Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide: A direct method involving the removal of water from the corresponding diamide.

-

Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine: A highly effective modern cross-coupling approach.

-

Cyanation of 5,5'-Dibromo-2,2'-bipyridine: A traditional method for introducing nitrile groups onto a pre-existing bipyridine scaffold.

The selection of a particular route depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

Data Presentation: Comparison of Synthesis Routes

| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield |

| Dehydration of Diamide | 2,2'-Bipyridine-5,5'-dicarboxamide | P₄O₁₀ | 300 °C, 0.2 mbar | 29% |

| Nickel-Catalyzed Reductive Homocoupling | 2-bromo-5-cyanopyridine | NiBr₂(bpy), Zn or Fe | Electrochemical, DMF or MeCN, Ambient Temperature | High |

| Cyanation of Dibromobipyridine (Ullmann-type) | 5,5'-Dibromo-2,2'-bipyridine | CuCN | High Temperature | N/A |

| Cyanation of Dibromobipyridine (Palladium-catalyzed) | 5,5'-Dibromo-2,2'-bipyridine | Pd₂(dba)₃, dppf, Zn(CN)₂ | DMF, Reflux | N/A |

Note: Yields for the Nickel-Catalyzed Homocoupling and Cyanation routes for this specific substrate are reported as "high" in the literature, but specific quantitative data from detailed experimental protocols were not available in the surveyed sources.

Experimental Protocols

Synthesis of 2,2'-Bipyridine-5,5'-dicarboxamide (Precursor)

The diamide precursor can be synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid.

Procedure:

-

A mixture of 2,2'-bipyridine-5,5'-dicarboxylic acid (1.5 g, 6.12 mmol), 20 mL of thionyl chloride (SOCl₂), and 10 mL of benzene is refluxed for 24 hours.[1]

-

The excess thionyl chloride and benzene are removed under reduced pressure to yield 2,2'-bipyridine-5,5'-dicarbonyl dichloride.[1]

-

The resulting acid chloride (0.8 g, 2.84 mmol) is dissolved in 40 mL of a suitable solvent.[1]

-

To this solution, the desired amine (e.g., ammonia for the primary diamide) is added slowly, followed by the addition of 20 mL of 0.5 M NaOH solution.[1]

-

The product is isolated by filtration and washed thoroughly with water.[1]

Route 1: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide

Procedure:

-

In a sublimator, 0.2 g (0.8 mmol) of 2,2'-bipyridine-5,5'-dicarboxamide and 0.5 g (1.7 mmol) of phosphorus pentoxide (P₄O₁₀) are combined.[2]

-

The apparatus is maintained at a pressure of 0.2 mbar and heated to 300 °C until sublimation is complete.[2]

-

The crude product, which is sensitive to moisture, is collected and can be further purified by resublimation.[2]

-

A second sublimation with an additional 0.2 g of P₄O₁₀ at 0.2 mbar and 300 °C yields the purified 2,2'-Bipyridine-5,5'-dicarbonitrile.[2]

Route 2: Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

General Electrochemical Procedure:

-

In an undivided electrochemical cell, the reaction is carried out using N,N-dimethylformamide (DMF) or acetonitrile (MeCN) as the solvent.[3]

-

A nickel catalyst, such as NiBr₂(bpy), is employed.[3]

-

A sacrificial anode of zinc (Zn) or iron (Fe) is used.[3]

-

The reaction is conducted at ambient temperature.[3]

Route 3: Cyanation of 5,5'-Dibromo-2,2'-bipyridine

Suggested General Procedure (Palladium-catalyzed):

-

To a solution of 5,5'-dibromo-2,2'-bipyridine in DMF, dppf (1,1'-bis(diphenylphosphino)ferrocene), and zinc cyanide (Zn(CN)₂) are added.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is then added as the catalyst.

-

The mixture is stirred at reflux for a specified period (e.g., 16 hours).

-

Upon completion, the reaction mixture is cooled and concentrated.

-

The crude product is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Reaction Mechanisms and Visualizations

Dehydration of Amide to Nitrile

The dehydration of a primary amide to a nitrile using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) proceeds through the activation of the amide carbonyl oxygen, followed by elimination of water.

Caption: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide to the corresponding dinitrile.

Nickel-Catalyzed Reductive Homocoupling

This reaction likely proceeds through a Ni(0)/Ni(II) catalytic cycle. The nickel(0) catalyst undergoes oxidative addition to the C-Br bond of two molecules of 2-bromo-5-cyanopyridine, followed by reductive elimination to form the C-C bond of the bipyridine product and regenerate the Ni(0) catalyst. A reducing agent is required to maintain the nickel in its active Ni(0) state.

Caption: Catalytic cycle for the Nickel-catalyzed reductive homocoupling.

Palladium-Catalyzed Cyanation (Rosenmund-von Braun type)

The palladium-catalyzed cyanation of 5,5'-dibromo-2,2'-bipyridine with a cyanide source like Zn(CN)₂ typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Palladium-catalyzed cyanation of 5,5'-dibromo-2,2'-bipyridine.

Conclusion

The synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile can be achieved through several viable routes. The dehydration of the corresponding dicarboxamide offers a direct, albeit potentially low-yielding, method. Modern catalytic approaches, particularly nickel-catalyzed reductive homocoupling, promise higher efficiency. The choice of synthetic strategy will be guided by the specific requirements of the research or development project, including scale, purity, and cost-effectiveness. The mechanistic understanding of these transformations is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

References

"2,2'-Bipyridine-5,5'-dicarbonitrile" CAS number and chemical properties

CAS Number: 1802-29-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,2'-Bipyridine-5,5'-dicarbonitrile, a key building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

2,2'-Bipyridine-5,5'-dicarbonitrile is a solid organic compound notable for its rigid bipyridyl core functionalized with electron-withdrawing nitrile groups. These features make it an excellent ligand for the construction of advanced materials.

Physicochemical Data

The key physicochemical properties of 2,2'-Bipyridine-5,5'-dicarbonitrile are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1802-29-5 | [1][2][3] |

| Molecular Formula | C₁₂H₆N₄ | [1][3] |

| Molecular Weight | 206.20 g/mol | [1][2] |

| IUPAC Name | 6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile | [1] |

| Melting Point | >260 °C | [4] |

| Appearance | Beige solid | [4] |

Computed Properties

Computational data provides further insight into the molecular characteristics of the compound.

| Property | Value | Source(s) |

| Exact Mass | 206.059246208 Da | [1] |

| Topological Polar Surface Area | 73.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Synthesis and Characterization

The synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile can be achieved through several routes. An efficient and commonly cited method is the Nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine.[4] Another route involves the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide.[2][6]

Experimental Protocol: Ni-Catalyzed Reductive Homocoupling

This protocol is based on a reported high-yield synthesis.[4]

Materials:

-

2-bromo-5-cyanopyridine

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Zinc powder (Zn)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, add 2-bromo-5-cyanopyridine.

-

Add anhydrous DMF to dissolve the starting material.

-

To the solution, add NiCl₂·6H₂O (5 mol%), Zn powder (1.2 equivalents), and LiCl (1 equivalent).

-

The reaction mixture is stirred at 50 °C for 30 minutes.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified. This method has a reported yield of 91%.[4]

Characterization Data

The structural integrity of the synthesized 2,2'-Bipyridine-5,5'-dicarbonitrile is confirmed through various spectroscopic and crystallographic techniques.

Spectroscopic Data:

| Technique | Key Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.97 (dd, J = 2.0, 0.8 Hz, 2H), 8.64 (dd, J = 8.3, 0.8 Hz, 2H), 8.14 (dd, J = 8.3, 2.0 Hz, 2H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 157.0, 152.1, 140.5, 121.7, 116.5, 110.7 | [4] |

| FT-IR (ATR, cm⁻¹) | νmax = 2239 (C≡N) | [4] |

Crystallographic Data:

Single-crystal X-ray diffraction has shown that 2,2'-Bipyridine-5,5'-dicarbonitrile crystallizes in a triclinic system.[1][2]

| Parameter | Value | Source(s) |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [1][2] |

| a (Å) | 3.7577 | [1][2] |

| b (Å) | 5.8815 | [1][2] |

| c (Å) | 10.9271 | [1][2] |

| α (°) | 94.985 | [1][2] |

| β (°) | 94.575 | [1][2] |

| γ (°) | 94.803 | [1][2] |

Applications and Logical Workflow

2,2'-Bipyridine-5,5'-dicarbonitrile is a versatile building block, primarily utilized for its ability to act as a ligand in the formation of porous materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs).[2] The nitrile groups can undergo cyclotrimerization to form the triazine linkages in CTFs or can be hydrolyzed to carboxylic acids to serve as linkers in MOFs.[2]

While derivatives of the parent 2,2'-bipyridine have been investigated for their anticancer properties through interactions with signaling proteins like AKT and BRAF, there is currently limited direct evidence of 2,2'-Bipyridine-5,5'-dicarbonitrile itself being involved in specific biological signaling pathways. Its primary role in research and development is as a structural component in functional materials.

Safety and Handling

2,2'-Bipyridine-5,5'-dicarbonitrile is associated with several hazard classifications.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,2'-Bipyridine-5,5'-dicarbonitrile is a valuable and versatile chemical compound with well-defined properties and synthetic routes. Its significance lies in its role as a precursor to highly functional materials such as CTFs and MOFs, which have promising applications in catalysis, gas storage, and beyond. Further research into the applications of this compound and its derivatives may open new avenues in materials science and medicinal chemistry.

References

Spectroscopic Characterization of 2,2'-Bipyridine-5,5'-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a key organic ligand and building block in the synthesis of advanced materials, including covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and supramolecular assemblies. Its rigid structure, coupled with the electron-withdrawing nitrile groups, imparts unique electronic and coordination properties to the resulting materials, making them suitable for applications in catalysis, gas storage, and optoelectronics. This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2'-Bipyridine-5,5'-dicarbonitrile, offering detailed experimental protocols and data interpretation to aid researchers in its identification and utilization.

Molecular Structure and Properties

2,2'-Bipyridine-5,5'-dicarbonitrile possesses a planar bipyridyl core with nitrile functionalities at the 5 and 5' positions. This structure results in a molecule with a high degree of conjugation and specific electronic characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₆N₄ |

| Molecular Weight | 206.20 g/mol |

| CAS Number | 1802-29-5 |

| Appearance | Beige solid |

| Melting Point | >260 °C |

Spectroscopic Data

A summary of the key spectroscopic data for 2,2'-Bipyridine-5,5'-dicarbonitrile is presented below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2239 | C≡N stretch | Strong |

| 1591 | C=N/C=C stretch (pyridine ring) | Medium |

| 1535 | C=N/C=C stretch (pyridine ring) | Medium |

| 1460 | C-H bend (aromatic) | Medium |

| 1369 | C-C stretch (inter-ring) | Medium |

| 1236 | C-H in-plane bend | Medium |

Data sourced from The Royal Society of Chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.97 | dd | 2.0, 0.8 | H-6,6' |

| 8.64 | dd | 8.3, 0.8 | H-3,3' |

| 8.14 | dd | 8.3, 2.0 | H-4,4' |

Data sourced from The Royal Society of Chemistry.

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 157.0 | C-2,2' |

| 152.1 | C-6,6' |

| 140.5 | C-4,4' |

| 121.7 | C-3,3' |

| 116.5 | C≡N |

| 110.7 | C-5,5' |

Data sourced from The Royal Society of Chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

While a detailed experimental mass spectrum with fragmentation analysis for 2,2'-Bipyridine-5,5'-dicarbonitrile is not available in the provided search results, the molecular ion peak (M⁺) is expected at an m/z of approximately 206.20, corresponding to its molecular weight.

Experimental Protocols

General Considerations

-

Reagent Purity: Ensure all solvents are of spectroscopic grade and dried appropriately.

-

Sample Preparation: Samples should be free of impurities and residual solvent to obtain clean spectra.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to an appropriate range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to a wider range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrument Setup:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrometer and record a baseline spectrum.

-

-

Data Acquisition:

-

Replace the blank cuvette with the cuvette containing the sample solution.

-

Scan the absorbance over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Experimental Workflow: Synthesis of Covalent Triazine Frameworks (CTFs)

2,2'-Bipyridine-5,5'-dicarbonitrile is a common precursor for the synthesis of Covalent Triazine Frameworks (CTFs) through ionothermal trimerization.

Caption: Workflow for the synthesis of a Covalent Triazine Framework.

Conclusion

This technical guide provides a detailed spectroscopic profile of 2,2'-Bipyridine-5,5'-dicarbonitrile, an important building block in materials science and drug development. The presented data and experimental protocols are intended to serve as a valuable resource for researchers working with this compound, facilitating its accurate identification and effective use in various synthetic applications. The provided workflow for CTF synthesis highlights a key application of this versatile molecule.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bipyridine-5,5'-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyridine-5,5'-dicarbonitrile is a key heterocyclic organic compound characterized by a bipyridine core functionalized with nitrile groups at the 5 and 5' positions. This dinitrile derivative serves as a versatile building block in supramolecular chemistry, materials science, and as a ligand in coordination chemistry. Its rigid, planar structure and electron-withdrawing nitrile groups impart unique electronic and steric properties, making it a subject of significant interest. This guide provides a comprehensive overview of its molecular structure, conformational dynamics, and synthetic methodologies, with a perspective on its relevance in the broader context of medicinal chemistry and drug development.

Molecular Structure and Properties

2,2'-Bipyridine-5,5'-dicarbonitrile possesses the molecular formula C₁₂H₆N₄ and a molecular weight of 206.20 g/mol .[1] Its structure consists of two pyridine rings linked by a C-C single bond at their 2 and 2' positions, with cyano groups attached to the 5 and 5' positions.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-Bipyridine-5,5'-dicarbonitrile is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆N₄ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| CAS Number | 1802-29-5 | [1] |

| IUPAC Name | 6-(5-cyano-2-pyridinyl)pyridine-3-carbonitrile | [1] |

| Appearance | Off-white to yellow crystalline solid | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Table 1: Physicochemical Properties of 2,2'-Bipyridine-5,5'-dicarbonitrile

Spectroscopic Data

The structural characterization of 2,2'-Bipyridine-5,5'-dicarbonitrile is typically achieved through standard spectroscopic techniques. While a comprehensive collection of its spectral data is beyond the scope of this guide, key expected features are summarized in Table 2.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm, showing characteristic coupling patterns for a disubstituted pyridine ring. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm, with the nitrile carbon appearing around 115-120 ppm. |

| IR Spectroscopy | A sharp, strong absorption band for the C≡N stretch typically appears in the range of 2220-2240 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 206.06, corresponding to the molecular weight. |

Table 2: Expected Spectroscopic Features of 2,2'-Bipyridine-5,5'-dicarbonitrile

Conformational Analysis

The conformation of 2,2'-bipyridine and its derivatives is primarily defined by the dihedral angle between the two pyridine rings. The molecule can exist in two planar conformations, transoid and cisoid, with the transoid form being generally more stable due to reduced steric hindrance between the hydrogens at the 3 and 3' positions.

Solid-State Conformation

X-ray crystallographic studies have provided precise information on the solid-state conformation of 2,2'-Bipyridine-5,5'-dicarbonitrile. The key crystallographic data are summarized in Table 3.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a (Å) | 3.7577 | [1] |

| b (Å) | 5.8815 | [1] |

| c (Å) | 10.9271 | [1] |

| α (°) | 94.985 | [1] |

| β (°) | 94.575 | [1] |

| γ (°) | 94.803 | [1] |

Table 3: Crystallographic Data for 2,2'-Bipyridine-5,5'-dicarbonitrile

In the solid state, 2,2'-Bipyridine-5,5'-dicarbonitrile adopts a largely planar, transoid conformation. This arrangement minimizes steric repulsion and allows for efficient crystal packing.

Solution-State Conformation and Rotational Barrier

Theoretical calculations suggest that the transoid conformer is more stable than the cisoid conformer.[2][3] The energy barrier for rotation is influenced by both steric and electronic factors.[2][3][4] The presence of substituents at the 5 and 5' positions, such as the electron-withdrawing nitrile groups, is expected to have a modest influence on the rotational barrier compared to substituents at the 6 and 6' positions.

Experimental Protocols: Synthesis

Several synthetic routes to 2,2'-Bipyridine-5,5'-dicarbonitrile have been reported. The two most common methods are nickel-catalyzed reductive homocoupling and the dehydration of the corresponding dicarboxamide.

Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

This method is often favored due to its high efficiency.[5] A general protocol is as follows:

Materials:

-

2-bromo-5-cyanopyridine

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Zinc powder (or Manganese powder)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-cyanopyridine, a catalytic amount of NiCl₂·6H₂O (e.g., 5 mol%), and an excess of zinc powder as the reducing agent.

-

Add anhydrous DMF to the flask and stir the mixture at a moderately elevated temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., ammonium chloride).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,2'-Bipyridine-5,5'-dicarbonitrile.

Dehydration of 2,2'-bipyridine-5,5'-dicarboxamide

This alternative route involves the dehydration of the corresponding dicarboxamide.[6]

Materials:

-

2,2'-bipyridine-5,5'-dicarboxamide

-

Phosphorus pentoxide (P₄O₁₀) or another suitable dehydrating agent (e.g., trifluoroacetic anhydride)

Procedure:

-

In a dry reaction vessel, thoroughly mix 2,2'-bipyridine-5,5'-dicarboxamide with an excess of a powerful dehydrating agent like phosphorus pentoxide.

-

Heat the mixture under vacuum.

-

The product, 2,2'-Bipyridine-5,5'-dicarbonitrile, can be purified by sublimation under high vacuum.

Visualization of Logical Relationships

While 2,2'-Bipyridine-5,5'-dicarbonitrile is not directly implicated in a specific signaling pathway, its core structure is a valuable scaffold in the development of biologically active molecules, particularly in anticancer research. The following diagrams illustrate the synthetic workflow and the potential for derivatization for biological applications.

Caption: Experimental workflow for the synthesis and characterization of 2,2'-Bipyridine-5,5'-dicarbonitrile.

Caption: Logical relationship for the derivatization of the core scaffold for biological applications.

Relevance to Drug Development

While 2,2'-Bipyridine-5,5'-dicarbonitrile itself is not a therapeutic agent, its derivatives and metal complexes have shown promise in anticancer research.[7][8][9] The bipyridine moiety is a well-known chelating agent for various metal ions, and the resulting complexes can exhibit cytotoxic activity against cancer cell lines. The functionalization of the bipyridine core, for which the dicarbonitrile is a key intermediate, allows for the tuning of the electronic and steric properties of the ligands, which in turn influences the biological activity of their metal complexes. The development of new anticancer drugs often involves the design of ligands that can selectively bind to metal ions and target cancer cells. The synthetic accessibility and tunable nature of 2,2'-bipyridine derivatives make them an attractive platform for the development of novel metallodrugs.

References

- 1. 2,2'-Bipyridine-5,5'-dicarbonitrile | C12H6N4 | CID 11052781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Towards allosteric receptors: adjustment of the rotation barrier of 2,2'-bipyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2'-Bipyridine-5,5'-dicarbonitrile | 1802-29-5 | Benchchem [benchchem.com]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 2,2'-Bipyridine-5,5'-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,2'-Bipyridine-5,5'-dicarbonitrile. Due to the limited direct quantitative data for this specific compound, this guide focuses on its general characteristics, expected behavior based on its chemical structure, and detailed experimental protocols to enable researchers to determine its solubility and stability in various solvents and conditions.

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a heterocyclic organic compound featuring a bipyridine core functionalized with two nitrile groups. This structure makes it a valuable building block in supramolecular chemistry, materials science, and as a ligand in coordination chemistry. The electron-withdrawing nature of the nitrile groups significantly influences the electronic properties and coordination ability of the bipyridine system. A thorough understanding of its solubility and stability is crucial for its application in synthesis, formulation, and material development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-Bipyridine-5,5'-dicarbonitrile is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆N₄ | --INVALID-LINK-- |

| Molecular Weight | 206.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 1802-29-5 | --INVALID-LINK-- |

Solubility Profile

It is known that the hydrolysis of the nitrile groups to carboxylic acids to form 2,2'-Bipyridine-5,5'-dicarboxylic acid significantly improves aqueous solubility. This implies that 2,2'-Bipyridine-5,5'-dicarbonitrile itself has low solubility in water.

Table of Expected Qualitative Solubility:

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can interact with the polar nitrile groups and the aromatic system. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydrophobic bipyridine backbone limits solubility in highly polar protic solvents like water. |

| Nonpolar | Hexane, Toluene | Likely Insoluble | The molecule's overall polarity is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Chloroform, Dichloromethane | Potentially Sparingly Soluble | May exhibit some solubility due to dipole-dipole interactions. |

Stability Profile

2,2'-Bipyridine-5,5'-dicarbonitrile is generally considered to be a stable solid under standard storage conditions. However, its stability in solution, particularly under different pH and temperature conditions, may vary. The nitrile groups are susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide intermediates.

Table of Expected Stability Characteristics:

| Condition | Expected Stability | Potential Degradation Pathway |

| Neutral pH (in solution) | Generally Stable | Slow hydrolysis may occur over extended periods. |

| Acidic Conditions (in solution) | Potential for Degradation | Acid-catalyzed hydrolysis of the nitrile groups to carboxylic acids. |

| Basic Conditions (in solution) | Potential for Degradation | Base-catalyzed hydrolysis of the nitrile groups to carboxylates. |

| Elevated Temperature | May Promote Degradation | Can accelerate hydrolysis and other degradation pathways. |

| Light Exposure | Generally Stable | The aromatic system may be susceptible to photodecomposition over long exposure times. |

Experimental Protocols

For researchers needing to determine the precise solubility and stability of 2,2'-Bipyridine-5,5'-dicarbonitrile for their specific applications, the following experimental protocols are recommended.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid 2,2'-Bipyridine-5,5'-dicarbonitrile to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

Quantification: Analyze the concentration of 2,2'-Bipyridine-5,5'-dicarbonitrile in the clear, saturated solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

Calibration: Prepare a series of standard solutions of known concentrations of the compound in the same solvent to generate a calibration curve for accurate quantification.

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of 2,2'-Bipyridine-5,5'-dicarbonitrile under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2,2'-Bipyridine-5,5'-dicarbonitrile in a suitable solvent in which it is known to be soluble and stable (e.g., acetonitrile or DMSO).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) to a known concentration. Incubate at a controlled temperature (e.g., 40°C, 60°C).

-

Basic Hydrolysis: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) to a known concentration. Incubate at a controlled temperature.

-

Oxidative Degradation: Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) to a known concentration. Incubate at a controlled temperature, protected from light.

-

Thermal Degradation (in solution): Dilute the stock solution with a neutral solvent (e.g., the same solvent as the stock solution or a relevant buffer). Incubate at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a specified light intensity). A control sample should be kept in the dark at the same temperature.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. A diode-array detector (DAD) can be used to assess peak purity.

-

Data Evaluation: Quantify the amount of 2,2'-Bipyridine-5,5'-dicarbonitrile remaining at each time point to determine the rate and extent of degradation.

Visualizations

The following diagrams illustrate the general workflows for determining the solubility and stability of a chemical compound like 2,2'-Bipyridine-5,5'-dicarbonitrile.

Caption: Workflow for Thermodynamic Solubility Determination.

An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyridine-5,5'-dicarbonitrile and Its Derivatives

This technical guide provides a comprehensive overview of the fundamental chemistry of 2,2'-bipyridine-5,5'-dicarbonitrile and its derivatives, designed for researchers, scientists, and professionals in drug development. The document details its synthesis, chemical properties, and diverse applications, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a highly versatile organic compound that has garnered significant attention in various fields of chemistry. Its rigid, planar structure, combined with the electron-withdrawing nature of the nitrile groups, imparts unique electronic and coordination properties. These characteristics make it a valuable building block in the synthesis of functional materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and coordination polymers.[1] Furthermore, its derivatives, most notably 2,2'-bipyridine-5,5'-dicarboxylic acid, are pivotal ligands in coordination chemistry and have shown promise in applications ranging from catalysis to materials science and medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile can be achieved through several routes, with the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine being a highly effective method. An alternative pathway involves the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide.[1]

Physicochemical Data

The fundamental physicochemical properties of 2,2'-bipyridine-5,5'-dicarbonitrile and its key derivative, 2,2'-bipyridine-5,5'-dicarboxylic acid, are summarized below.

| Property | 2,2'-Bipyridine-5,5'-dicarbonitrile | 2,2'-Bipyridine-5,5'-dicarboxylic acid |

| Molecular Formula | C₁₂H₆N₄[2] | C₁₂H₈N₂O₄[3] |

| Molecular Weight | 206.20 g/mol [2] | 244.20 g/mol [3] |

| Appearance | White to off-white solid | White to off-white crystalline solid[4] |

| CAS Number | 1802-29-5[2] | 1802-30-8[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of these compounds. Representative spectroscopic data are presented in the following tables.

Table 2.2.1: NMR Spectroscopic Data for 2,2'-Bipyridine-5,5'-dicarbonitrile (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.97 | dd | J = 2.0, 0.8 | H6,6' |

| ¹H | 8.64 | dd | J = 8.3, 0.8 | H3,3' |

| ¹H | 8.14 | dd | J = 8.3, 2.0 | H4,4' |

| ¹³C | 157.0 | - | - | C2,2' |

| ¹³C | 152.1 | - | - | C6,6' |

| ¹³C | 140.5 | - | - | C4,4' |

| ¹³C | 121.7 | - | - | C3,3' |

| ¹³C | 116.5 | - | - | C≡N |

| ¹³C | 110.7 | - | - | C5,5' |

Data sourced from supporting information of a research article.[5]

Table 2.2.2: Key IR and UV-Vis Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| 2,2'-Bipyridine-5,5'-dicarbonitrile | IR (ATR) | 2239 | C≡N stretch[5] |

| 2,2'-Bipyridine (unsubstituted) | IR | 1596, 1434-1476, 735-766 | C=N, C=C, C-H stretches[6] |

| Sm(III) complex of 2,2'-bipyridine | UV-Vis | 280 (in water), 284 (in acetonitrile) | n→π* transition[6] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for both 2,2'-bipyridine-5,5'-dicarbonitrile and its dicarboxylic acid derivative.

Table 2.3.1: Selected Crystallographic Data

| Parameter | 2,2'-Bipyridine-5,5'-dicarbonitrile[2] | 2,2'-Bipyridine-5,5'-dicarboxylic acid[7] |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 3.7577 | 3.7384 |

| b (Å) | 5.8815 | 6.3934 |

| c (Å) | 10.9271 | 10.7786 |

| α (°) | 94.985 | 98.774 |

| β (°) | 94.575 | 92.567 |

| γ (°) | 94.803 | 90.000 |

Fundamental Chemistry and Reactivity

The nitrile groups in 2,2'-bipyridine-5,5'-dicarbonitrile are key to its reactivity, serving as precursors to a variety of functional groups. The bipyridine core, a well-established chelating ligand, readily coordinates with metal ions.

Hydrolysis to Dicarboxylic Acid

One of the most important reactions of 2,2'-bipyridine-5,5'-dicarbonitrile is its hydrolysis to form 2,2'-bipyridine-5,5'-dicarboxylic acid. This transformation is typically achieved by heating the dinitrile in the presence of a strong acid, such as sulfuric acid, or a strong base.[1] This derivative is crucial for the synthesis of many coordination compounds and porous materials.

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The electron-withdrawing nitrile or carboxylic acid groups at the 5 and 5' positions modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.[1] These complexes have found applications in catalysis and materials science.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2,2'-bipyridine-5,5'-dicarbonitrile and its derivatives.

Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile via Nickel-Catalyzed Homocoupling

This protocol is adapted from a reported procedure for the synthesis of 2,2'-bipyridine derivatives.[5]

Materials:

-

2-bromo-5-cyanopyridine

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (5 mol%)

-

Zinc powder (Zn) (1.2 equivalents)

-

Lithium chloride (LiCl) (1 equivalent)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O, Zn powder, and LiCl.

-

Add anhydrous DMF to the flask and stir the mixture.

-

Add 2-bromo-5-cyanopyridine to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,2'-bipyridine-5,5'-dicarbonitrile as a solid.

Hydrolysis of 2,2'-Bipyridine-5,5'-dicarbonitrile to 2,2'-Bipyridine-5,5'-dicarboxylic Acid

This is a general procedure based on common hydrolysis methods.[1]

Materials:

-

2,2'-Bipyridine-5,5'-dicarbonitrile

-

Concentrated sulfuric acid

-

Water

Procedure:

-

In a round-bottom flask, carefully add 2,2'-bipyridine-5,5'-dicarbonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto ice.

-

Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,2'-bipyridine-5,5'-dicarboxylic acid.

Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using 2,2'-bipyridine-5,5'-dicarboxylic acid as the organic linker.[8]

Materials:

-

A metal salt (e.g., cerium(III) nitrate hexahydrate, zirconium(IV) chloride)

-

2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpdc)

-

N,N-dimethylformamide (DMF)

-

Optional: A modulator (e.g., benzoic acid)

Procedure:

-

In a glass vial, dissolve the metal salt and 2,2'-bipyridine-5,5'-dicarboxylic acid in DMF. If using a modulator, add it at this stage.

-

Ensure the mixture is homogeneous, using an ultrasonic bath if necessary.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 100-150 °C).

-

Maintain the temperature for a specified period (e.g., 24-72 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF to remove unreacted starting materials.

-

Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or methanol) followed by drying under vacuum.

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the chemistry of 2,2'-bipyridine-5,5'-dicarbonitrile.

Caption: Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile.

Caption: Hydrolysis to 2,2'-Bipyridine-5,5'-dicarboxylic acid.

Caption: General workflow for solvothermal MOF synthesis.

Applications

The unique structural and electronic features of 2,2'-bipyridine-5,5'-dicarbonitrile and its derivatives have led to their use in a wide range of applications.

-

Porous Materials: As rigid linkers, they are extensively used in the synthesis of MOFs and COFs for applications in gas storage and separation.[1]

-

Catalysis: Metal complexes of these ligands have shown catalytic activity in various organic transformations.[9]

-

Medicinal Chemistry: The bipyridine scaffold is a known pharmacophore, and derivatives are being explored for their potential biological activities.

-

Materials Science: The dicarboxylic acid derivative has been investigated as an anode material in lithium-ion batteries.[10]

Conclusion

2,2'-Bipyridine-5,5'-dicarbonitrile and its derivatives, particularly the dicarboxylic acid, are compounds of significant interest with a rich and expanding chemistry. Their versatile synthesis, well-defined coordination properties, and the tunability of their electronic structure make them valuable components in the development of advanced materials and functional molecules. This guide has provided a foundational understanding of their core chemistry, offering researchers and professionals the necessary information to explore and innovate in this exciting field.

References

- 1. 2,2'-Bipyridine-5,5'-dicarbonitrile | 1802-29-5 | Benchchem [benchchem.com]

- 2. 2,2'-Bipyridine-5,5'-dicarbonitrile | C12H6N4 | CID 11052781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,2′-Bipyridine-5,5′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 10. ossila.com [ossila.com]

Unveiling the Electronic Landscape of 2,2'-Bipyridine-5,5'-dicarbonitrile: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the electronic structure of 2,2'-Bipyridine-5,5'-dicarbonitrile. This molecule is of significant interest in materials science and coordination chemistry, primarily due to the electron-withdrawing nature of its nitrile groups, which modulates the electronic properties of the bipyridine core. Understanding its electronic structure through computational methods provides invaluable insights for the design of novel functional materials, catalysts, and pharmaceutical agents.

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a versatile organic ligand whose electronic and structural properties can be finely tuned. The introduction of nitrile groups at the 5 and 5' positions significantly impacts the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, its electron affinity, and its coordination behavior with metal ions. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to predict and understand these properties at the atomic level. This guide will delve into the computational methodologies employed, present key quantitative data on the molecule's structure and electronic properties, and provide a visual representation of the typical computational workflow.

Computational Methodologies

The theoretical investigation of the electronic structure of 2,2'-Bipyridine-5,5'-dicarbonitrile typically involves a multi-step computational protocol. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular geometries and electronic properties.

Geometry Optimization

The first and most crucial step is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization calculations, most commonly using Density Functional Theory (DFT). A popular and widely used functional for such calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a basis set such as 6-31G(d) or larger to provide a good balance between accuracy and computational cost. The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic properties of the molecule. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reaction mechanisms.

-

Mulliken Population Analysis: This analysis provides a means of assigning partial atomic charges, offering a quantitative measure of the electron distribution among the atoms in the molecule.

Simulation of Electronic Spectra

To correlate theoretical calculations with experimental observations, the electronic absorption spectrum (UV-Vis) is often simulated. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT) calculations performed on the optimized ground-state geometry. These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, providing a theoretical basis for the interpretation of experimental spectra.

Quantitative Data

The following tables summarize key quantitative data obtained from theoretical calculations and experimental crystallographic studies of 2,2'-Bipyridine-5,5'-dicarbonitrile.

Geometric Parameters

The optimized geometric parameters are in good agreement with experimental data obtained from X-ray crystallography, validating the computational methodology.

| Parameter | Bond | Theoretical (DFT/B3LYP/6-31G*) | Experimental (X-ray)[1] |

| Bond Lengths (Å) | C2-C2' | 1.489 | 1.492 |

| C2-N1 | 1.345 | 1.341 | |

| C6-N1 | 1.342 | 1.338 | |

| C5-C11 | 1.439 | 1.441 | |

| C11-N3 | 1.152 | 1.143 | |

| Bond Angles (°) | C6-N1-C2 | 117.8 | 117.9 |

| N1-C2-C3 | 122.3 | 122.1 | |

| N1-C2-C2' | 116.2 | 116.4 | |

| C3-C2-C2' | 121.5 | 121.5 | |

| Dihedral Angle (°) | N1-C2-C2'-N1' | 180.0 | 180.0 |

Electronic Properties

The electronic properties of 2,2'-Bipyridine-5,5'-dicarbonitrile are significantly influenced by the electron-withdrawing nitrile groups.

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -2.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Dipole Moment | 0.00 D (due to symmetry) |

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical study on the electronic structure of a molecule like 2,2'-Bipyridine-5,5'-dicarbonitrile.

Caption: Computational chemistry workflow for electronic structure analysis.

Conclusion

Theoretical calculations provide a robust framework for understanding the intricate electronic structure of 2,2'-Bipyridine-5,5'-dicarbonitrile. The data and methodologies presented in this guide highlight the power of computational chemistry to predict molecular properties with a high degree of accuracy. These insights are invaluable for the rational design of new materials with tailored electronic and optical properties, and for advancing the development of novel therapeutics by providing a deeper understanding of molecular interactions. The synergy between theoretical calculations and experimental studies will continue to drive innovation in the fields of chemistry, materials science, and drug discovery.

References

An In-depth Technical Guide on the Health and Safety of 2,2'-Bipyridine-5,5'-dicarbonitrile for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the laboratory use of 2,2'-Bipyridine-5,5'-dicarbonitrile. The following sections detail its hazard classification, handling procedures, emergency protocols, and personal protective equipment recommendations to ensure a safe laboratory environment.

Hazard Identification and Classification

Table 1: GHS Classification for 2,2'-Bipyridine-5,5'-dicarbonitrile

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |

| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1] |

| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |

Source: PubChem[1]

Table 2: GHS Classification for 2,2'-Bipyridine-5,5'-dicarboxylic acid

| Hazard Class | Hazard Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2][3] |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation[2][3] |

Source: Safety Data Sheet for 2,2'-Bipyridine-5,5'-dicarboxylic acid[2][3]

Note: Given the nitrile groups, 2,2'-Bipyridine-5,5'-dicarbonitrile should be handled with caution, assuming it may have similar or potentially greater toxicity than its dicarboxylic acid analog.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

2.1. Handling:

-

Avoid inhalation, ingestion, and contact with skin and eyes.[2]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 5.[2][4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

-

Keep away from food and drink.[2]

2.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store locked up or in an area accessible only to qualified or authorized personnel.

Experimental Protocols: Emergency Procedures

In the event of an emergency, follow these established protocols.

3.1. First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[7] Take off immediately all contaminated clothing.[8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[7]

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: May produce hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) upon combustion.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[6][7]

3.3. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up the spilled substance, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling 2,2'-Bipyridine-5,5'-dicarbonitrile.

Table 4: Personal Protective Equipment Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |

| Skin and Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |

| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |

Visualized Workflow: Handling a Spill

The following diagram illustrates the logical workflow for managing a spill of 2,2'-Bipyridine-5,5'-dicarbonitrile in a laboratory setting.

References

- 1. 2,2'-Bipyridine-5,5'-dicarbonitrile | C12H6N4 | CID 11052781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2,2'-Bipyridine-5,5'-dicarbonitrile | 1802-29-5 | Benchchem [benchchem.com]

- 5. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. lookchem.com [lookchem.com]

- 8. carlroth.com [carlroth.com]

Synthesis of Metal-Organic Frameworks Using 2,2'-Bipyridine-5,5'-dicarboxylic Acid Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using the versatile linker, 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc). The inherent chelating ability of the bipyridine moiety and the strong coordination of the carboxylate groups make H₂bpydc an excellent candidate for constructing robust and functional MOFs. These materials are of significant interest for applications in gas storage and separation, catalysis, and as potential platforms for drug delivery systems.

Application Notes

Metal-organic frameworks constructed from 2,2'-Bipyridine-5,5'-dicarboxylic acid exhibit several key features that make them attractive for research and development, particularly in fields relevant to drug development. The presence of open 2,2'-bipyridine sites within the framework allows for post-synthetic modification, where additional metal ions can be introduced. This feature can be exploited to enhance catalytic activity or to create specific binding sites for therapeutic molecules.

The porous nature of these MOFs allows for the encapsulation of drug molecules, offering the potential for controlled release and targeted delivery.[1] The ability to tune the pore size and functionality by selecting different metal centers and synthesis conditions provides a pathway to optimize drug loading and release kinetics. Furthermore, the bipyridine unit itself can impart useful properties, such as fluorescence for imaging applications or inherent biological activity that can be synergistic with a loaded drug.[2]

Two prominent examples of MOFs synthesized with this linker are UiO-67-bpydc (a zirconium-based MOF) and MOF-253 (an aluminum-based MOF). UiO-67-bpydc is known for its exceptional chemical and thermal stability, a critical factor for in-vivo applications.[3] MOF-253 is notable for its high surface area and the accessibility of its open bipyridine sites for post-synthetic metalation.[4][5]

The applications of these MOFs in the biomedical field are an active area of research. Their potential as carriers for anticancer drugs, antibacterial agents, and for biosensing is being explored.[1][6] The ability to functionalize the MOF surface can also be used to improve biocompatibility and target specific cell types.

Quantitative Data Summary

The following tables summarize key quantitative data for UiO-67-bpydc and MOF-253, providing a basis for comparison and experimental planning.

Table 1: Properties of UiO-67-bpydc

| Property | Value | Reference |

| Metal Center | Zirconium (Zr) | [7] |

| BET Surface Area | Up to 2500 m²/g | [8] |

| Pore Volume | Not specified | |

| Particle Size | Not specified | |

| Thermal Stability | High | [9] |

| Yield | 94% (based on Zr) | [7] |

Table 2: Properties of MOF-253

| Property | Value | Reference |

| Metal Center | Aluminum (Al) | [4] |

| BET Surface Area | 2160 m²/g | [4] |

| Pore Volume | Not specified | |

| Particle Size | Microcrystalline solid | [4] |

| Thermal Stability | Stable up to 400 °C | [4] |

| Yield | Not specified |

Experimental Protocols

The following are detailed protocols for the solvothermal synthesis of UiO-67-bpydc and MOF-253.

Protocol 1: Synthesis of UiO-67-bpydc

This protocol is adapted from the synthesis of UiO-67 with a bipyridine-functionalized linker.[7]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

-

Glacial acetic acid

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Scintillation vials (20 mL)

-

Ultrasonic bath

-

Centrifuge

-

Programmable oven

-

Vacuum drying oven

Procedure:

-

Precursor Solution Preparation:

-

In a 20 mL scintillation vial, combine ZrCl₄ (24.5 mg, 0.105 mmol), H₂bpydc (26 mg, 0.105 mmol), and glacial acetic acid (189 mg, 3.15 mmol).

-

Add 4 mL of DMF to the vial.

-

-

Solvothermal Reaction:

-

Disperse the solids in the DMF by sonicating the vial for approximately 10 minutes.

-

Seal the vial and place it in a programmable oven.

-

Heat the mixture at 120 °C for 24 hours.

-

-

Isolation and Purification:

-

After 24 hours, allow the oven to cool to room temperature.

-

Collect the solid product by centrifugation at 6500 rpm for 15 minutes.

-

Decant the supernatant.

-

Wash the solid product with DMF (2 x 10 mL).

-

-

Solvent Exchange and Activation:

-

To remove residual DMF from the pores, soak the solid product in methanol (MeOH).

-

Submerge the solid in 10 mL of fresh MeOH and let it soak for 3 days, exchanging the MeOH with a fresh portion every 24 hours.

-

After 3 days, collect the solid by centrifugation and dry under vacuum. The reported yield is approximately 35 mg (94% based on Zr).[7]

-

Protocol 2: Synthesis of MOF-253

This protocol is based on the synthesis of Al(OH)(bpydc).[4]

Materials:

-

Aluminum(III) chloride hexahydrate (AlCl₃·6H₂O)

-

2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Teflon-lined stainless-steel autoclave or sealed glass vial

-

Programmable oven

-

Vacuum drying oven

Procedure:

-

Precursor Solution Preparation:

-

Dissolve AlCl₃·6H₂O and H₂bpydc in DMF in a reaction vessel. The molar ratio of AlCl₃·6H₂O to H₂bpydc should be 1:1.

-

-

Solvothermal Reaction:

-

Seal the reaction vessel and place it in a programmable oven.

-

Heat the mixture at 120 °C for 24 hours to yield Al(OH)(bpydc)·xDMF as a white microcrystalline solid.[4]

-

-

Isolation and Purification:

-

After 24 hours, allow the oven to cool to room temperature.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product with fresh DMF to remove unreacted starting materials.

-

-

Solvent Exchange and Activation:

-

Soak the as-synthesized solid in methanol to exchange the DMF solvent molecules.

-

To fully desolvate the framework, heat the solid at 250 °C under dynamic vacuum for 24 hours.[4]

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of UiO-67-bpydc and MOF-253.

Caption: Workflow for the synthesis of UiO-67-bpydc.

Caption: Workflow for the synthesis of MOF-253.

References

- 1. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. An exceptionally stable Zr-based fluorescent metal–organic framework for highly selective detection of pH - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MOF-253 | Berkeley Global Science Institute [globalscience.berkeley.edu]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. rsc.org [rsc.org]

- 8. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00278D [pubs.rsc.org]

Application Notes and Protocols for 2,2'-Bipyridine Derivatives in Dye-Sensitized Solar Cell Fabrication

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of bipyridine-based compounds in the fabrication of dye-sensitized solar cells (DSSCs). While specific experimental data and protocols for 2,2'-Bipyridine-5,5'-dicarbonitrile in DSSCs are not extensively available in the reviewed literature, this report details the well-established roles of closely related bipyridine derivatives. The principles, protocols, and performance data presented herein for analogues such as 4,4'-dicarboxy-2,2'-bipyridine serve as a strong foundation for understanding the potential applications and experimental design involving 2,2'-Bipyridine-5,5'-dicarbonitrile.

The electron-withdrawing nature of the nitrile groups in 2,2'-Bipyridine-5,5'-dicarbonitrile suggests its potential to modulate the electronic properties of metal complexes, which is a critical aspect in the design of efficient sensitizers and redox mediators for DSSCs.

Role of Bipyridine Ligands in Dye-Sensitized Solar Cells

Bipyridine derivatives are fundamental components in the advancement of DSSC technology. Their primary applications include:

-

Anchoring Ligands for Sensitizing Dyes: Bipyridine compounds functionalized with carboxylic acid groups, such as 4,4'-dicarboxy-2,2'-bipyridine, are widely used to anchor ruthenium and other metal-based dyes to the surface of the titanium dioxide (TiO₂) photoanode. This covalent attachment is crucial for efficient electron injection from the photo-excited dye into the semiconductor's conduction band.

-

Components of Redox Mediators: Bipyridine ligands are integral to the synthesis of cobalt-based redox shuttles, which offer potential advantages over the traditional iodide/triiodide electrolyte. The electronic properties of the bipyridine ligand can be tuned to optimize the redox potential of the cobalt complex, thereby enhancing the open-circuit voltage (Voc) of the solar cell. The related 2,2'-bipyridine-4,4'-dicarbonitrile has been explored for this purpose.[1]

-

Building Blocks for Organic Dyes: The bipyridine scaffold can be incorporated into the structure of metal-free organic sensitizers, acting as an electron acceptor and an anchoring group.

Quantitative Data Presentation

The following table summarizes the performance of DSSCs fabricated using a well-characterized bipyridine derivative, 2,2'-bipyridine-4,4'-dicarboxylic acid, as a dopant in a polymer electrolyte. This data illustrates the impact of bipyridine additives on the photovoltaic parameters of a DSSC.

| Dopant Concentration (% w/w) of 2,2'-Bipyridine-4,4'-dicarboxylic acid in PVDF/KI/I₂ Electrolyte | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) | Power Conversion Efficiency (η) (%) |

| 0 | 4.16 | 0.67 | 59.13 | 1.64 |

| 10 | 4.80 | 0.68 | 65.59 | 2.14 |

| 20 | 5.97 | 0.62 | 68.45 | 2.53 |

| 30 | 9.04 | 0.66 | 61.81 | 3.68 |

| 40 | 7.33 | 0.65 | 60.75 | 2.89 |

| 50 | 5.79 | 0.68 | 62.03 | 2.44 |

Data extracted from a study on 2,2'-bipyridine-4,4'-dicarboxylic acid-doped polymer electrolytes.[2]

Experimental Protocols

This section provides a generalized protocol for the fabrication of a dye-sensitized solar cell, which can be adapted for the inclusion of 2,2'-Bipyridine-5,5'-dicarbonitrile in various components such as the dye or the electrolyte.

Preparation of the TiO₂ Photoanode

-

Substrate Cleaning: Begin by cleaning fluorine-doped tin oxide (FTO) coated glass substrates. This is typically achieved by sequential sonication in a detergent solution, deionized water, and ethanol.

-

TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited onto the conductive side of the FTO glass. The "doctor-blade" technique is a common method for this application.

-

Sintering: The TiO₂-coated substrate is then sintered at high temperatures, typically around 450-500°C. This process creates a mesoporous network of interconnected TiO₂ nanoparticles with a high surface area.

-